molecular formula C12H16BrN B2506197 (R)-1-Benzyl-3-bromopiperidine CAS No. 1353997-04-2

(R)-1-Benzyl-3-bromopiperidine

Cat. No.: B2506197
CAS No.: 1353997-04-2
M. Wt: 254.171
InChI Key: HZMKHYIGONDYCG-GFCCVEGCSA-N
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Description

®-1-Benzyl-3-bromopiperidine is a chiral compound belonging to the class of piperidines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromine atom at the third position of the piperidine ring. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl-3-bromopiperidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.

    Benzylation: The nitrogen atom of the piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Bromination: The final step involves the bromination of the piperidine ring at the third position. This can be accomplished using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of ®-1-Benzyl-3-bromopiperidine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: ®-1-Benzyl-3-bromopiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the piperidine ring.

    Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield ®-1-Benzyl-3-azidopiperidine, while reduction with sodium borohydride could produce ®-1-Benzyl-3-hydroxypiperidine.

Scientific Research Applications

®-1-Benzyl-3-bromopiperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain alkaloids.

    Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-bromopiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the bromine atom can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (S)-1-Benzyl-3-bromopiperidine: The enantiomer of the compound with a different spatial arrangement.

    1-Benzyl-3-chloropiperidine: A similar compound with a chlorine atom instead of bromine.

    1-Benzyl-3-fluoropiperidine: A fluorinated analog with different chemical properties.

Uniqueness: ®-1-Benzyl-3-bromopiperidine is unique due to its specific ®-configuration, which can result in distinct biological activities and chemical reactivity compared to its enantiomer or other halogenated analogs. This uniqueness makes it valuable in research and development for targeted applications.

Properties

IUPAC Name

(3R)-1-benzyl-3-bromopiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMKHYIGONDYCG-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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